molecular formula C15H16ClNO5S2 B2517539 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034405-55-3

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2517539
CAS RN: 2034405-55-3
M. Wt: 389.87
InChI Key: OVTMKJHDGLDIMN-UHFFFAOYSA-N
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Description

The compound "N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. The compound is structurally related to the sulfonamides discussed in the provided papers, which include derivatives containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds , as well as N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of an appropriate aniline with sulfonyl chlorides. In the context of the provided papers, a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized in an aqueous basic medium by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate thiophene and benzo[b][1,4]dioxine precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of the compounds studied in the provided papers, spectral data such as IR, (1)H NMR, and (13)C NMR were used for structure elucidation . These techniques would also be applicable for analyzing the molecular structure of "N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide", providing insights into its chemical environment and confirming the presence of functional groups.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including hydrolysis, acylation, and nucleophilic substitution. The papers provided do not detail specific chemical reactions for the compounds synthesized, but it is known that sulfonamides can react with electrophiles or nucleophiles depending on the substituents present on the aromatic ring and the nature of the reaction conditions . The reactivity of the compound would be influenced by the electron-withdrawing chloro and methoxy groups, as well as the additional thiophene and benzo[b][1,4]dioxine moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. In the provided papers, the synthesized compounds exhibited moderate to good yields and showed varying degrees of antibacterial activity against Gram-positive bacteria . The specific physical and chemical properties of "N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" would need to be determined experimentally, but it can be inferred that the compound would have properties consistent with sulfonamide derivatives, including potential antimicrobial activity.

Scientific Research Applications

Synthesis and Chemical Modification

Sulfonamides, including those structurally related to the specified compound, are synthesized through various chemical reactions, aiming to explore their chemical properties and potential applications in drug development. The improved oxidation methods for sulfenamide functionalities and the synthesis of benzothiazolesulfonamide derivatives demonstrate the ongoing research in efficient synthesis techniques and the exploration of sulfonamide chemistry for potential therapeutic applications (Larsen & Roberts, 1986).

Enzyme Inhibition and Biological Activities

Research into sulfonamides has also focused on their inhibitory effects on enzymes such as carbonic anhydrase, showcasing their potential in treating conditions like glaucoma and possibly tumors. Studies on benzo[b]thiophenesulfonamide derivatives highlight their effectiveness as ocular hypotensive agents, indicating the therapeutic potential of sulfonamides in eye disease management (Graham et al., 1989). Additionally, sulfonamides have been explored for their cytotoxic activities against tumor and non-tumor cell lines, further emphasizing their significance in medicinal chemistry (Kucukoglu et al., 2016).

Antimicrobial Properties

The design and synthesis of new sulfonamide derivatives have been a significant area of research due to their antimicrobial properties. Investigations into novel sulfonamides containing specific scaffolds have shown activity against a range of bacterial and fungal species, underlining the importance of sulfonamides in developing new antimicrobial agents (Krátký et al., 2012).

Applications in Medicinal Chemistry

Sulfonamides are a focus of medicinal chemistry research due to their diverse biological activities and potential therapeutic applications. The synthesis and pharmacological evaluation of sulfonamide derivatives based on 1,4-benzodioxane, for instance, illustrate the broad interest in exploring these compounds for enzyme inhibition and antimicrobial activities, with some showing promising results against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes, as well as certain bacterial and fungal strains (Irshad et al., 2018).

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO5S2/c1-20-13(14-4-5-15(16)23-14)9-17-24(18,19)10-2-3-11-12(8-10)22-7-6-21-11/h2-5,8,13,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMKJHDGLDIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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